NSC232003 was identified through various screening processes aimed at discovering compounds that can influence epigenetic modifications. It is classified under small molecules that directly target epigenetic regulators, particularly those involved in DNA methylation pathways. The compound’s mechanism of action makes it a candidate for further research in cancer therapeutics, especially in gliomas and other malignancies where UHRF1 plays a pivotal role .
The synthesis of NSC232003 involves several steps typical for uracil derivatives. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as reaction time, temperature, and solvent choice are critical for optimizing yield and purity during synthesis. Detailed protocols can vary based on laboratory practices but typically follow established organic synthesis methodologies .
The molecular structure of NSC232003 features a uracil backbone with specific substitutions that enhance its biological activity. Key aspects include:
NSC232003 participates in several key chemical reactions:
The compound has been shown to provoke significant changes in cellular methylation status at concentrations around 30 µM, indicating its potency as an epigenetic modulator .
The mechanism through which NSC232003 exerts its effects involves several steps:
Research indicates that this mechanism can lead to reactivation of tumor suppressor genes and potentially enhance anti-tumor immunity .
NSC232003 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods for potential therapeutic applications .
The primary applications of NSC232003 lie within cancer research and therapy:
Further studies are needed to evaluate its efficacy and safety in clinical settings, but initial findings suggest promising avenues for therapeutic intervention against various cancers .
NSC232003 was discovered through an innovative tandem virtual screening approach designed to identify inhibitors targeting the SRA domain of UHRF1, a key epigenetic regulator. This strategy employed a dual-filter protocol combining structure-based and ligand-based computational methods to screen the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository. The primary goal was to identify compounds capable of disrupting UHRF1’s interaction with hemi-methylated DNA—a critical step in DNA methylation maintenance. The screening prioritized molecules predicted to occupy the 5-methylcytosine binding pocket of the SRA domain, thereby blocking its epigenetic "reader" function [2] [3].
Virtual screening began with molecular docking simulations (structure-based) that evaluated compound binding affinities to the SRA domain’s crystal structure (PDB: 3DB0). This was followed by pharmacophore modeling (ligand-based) to refine hits based on known SRA-binding motifs. The tandem approach enhanced hit specificity by cross-validating results from both methodologies, reducing false positives. From an initial library of ~260,000 compounds, 27 top-ranked candidates were selected for experimental validation [2].
Key advantages of this strategy:
Table 1: Virtual Screening Workflow for NSC232003 Discovery
Stage | Method | Library Size | Output |
---|---|---|---|
Primary Filter | Structure-Based Docking | ~260,000 | 1,200 candidates |
Secondary Filter | Ligand-Based Pharmacophore | 1,200 | 27 candidates |
Experimental | Cell-Based Demethylation Assays | 27 | 1 lead (NSC232003) |
The identification of NSC232003 relied on the synergistic application of complementary computational techniques:
Structure-Based Methodology:Utilized quantum mechanics-enhanced docking (QM-docking) to simulate ligand binding within the SRA domain’s 5-methylcytosine pocket. This accounted for electronic effects critical for π-stacking interactions with tyrosine residues (Tyr466, Tyr478) that stabilize flipped methylcytosine. NSC232003 exhibited a predicted binding energy of −9.2 kcal/mol, forming hydrogen bonds with Asn472 and Thr501—residues essential for DNA recognition [2] [6].
Ligand-Based Methodology:Applied similarity searching and 3D-QSAR models based on known UHRF1 binders. NSC232003, a uracil derivative, matched key pharmacophore features:
Experimental validation confirmed NSC232003’s mechanism:
Table 2: NSC232003’s Key Molecular Properties
Property | Value/Characteristic | Significance |
---|---|---|
Chemical Class | Uracil derivative | Mimics cytosine for SRA binding |
Molecular Weight | 169.14 g/mol | Optimal cell permeability |
pKa (imide nitrogen) | 7.6 | Partial deprotonation at pH 7 enhances solubility |
Solubility | 2 mg/mL in water (11.82 mM) | Facilitates in vitro testing |
Primary Target | UHRF1 SRA domain | Specific epigenetic modulation |
NSC232003 was prioritized from the NCI/DTP compound repository through consensus scoring of the 27 candidates identified via virtual screening. Criteria included:
Functional validation confirmed NSC232003 as the most potent hit:
NSC232003’s advantages over conventional epigenetic inhibitors include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7